molecular formula C6H3BrClNO2 B1525315 6-Bromo-3-chloropicolinic acid CAS No. 1060815-76-0

6-Bromo-3-chloropicolinic acid

Cat. No. B1525315
M. Wt: 236.45 g/mol
InChI Key: NVXKODKSZLGOCI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropicolinic acid is a chemical compound with the empirical formula C6H3BrClNO2 and a molecular weight of 236.45 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloropicolinic acid is represented by the SMILES string OC(C1=NC(Br)=CC=C1Cl)=O . The InChI key is NVXKODKSZLGOCI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-3-chloropicolinic acid is a solid substance . It has a molecular weight of 236.45 .

Scientific Research Applications

Photochemical Reactions

Rollet and Richard (2006) explored the photochemical behaviors of halides, including the reactivity of bromide and chloride with triplets of 6-chloropicolinic acid and 6-bromo-3-chloropicolinic acid. Their findings revealed that bromide ions can effectively trap the triplets of both 6-chloro and 6-bromopicolinic acids, indicating a potential application in studying charge transfer processes and photolytic stability of these compounds in various media (Rollet & Richard, 2006).

Electrocatalytic Processes

Research on the electrocatalytic dechlorination of chloropicolinic acid mixtures, including 6-bromo-3-chloropicolinic acid, by using palladium-modified metal cathodes in aqueous solutions was conducted by Hong-xing et al. (2016). This study demonstrated the potential for efficient dechlorination of chloropicolinic acids to less harmful compounds, highlighting an application in waste management and environmental remediation (Hong-xing et al., 2016).

Structural Studies and Material Science

Willett (2001) investigated the bromination of the 3-Chloroanilinium cation, leading to novel copper(I) bromide lattice structures. This research indicates applications in material science, particularly in the synthesis and characterization of new brominated compounds for potential use in electronics and catalysis (Willett, 2001).

Environmental Impacts and Analysis

Zhai and Zhang (2011) explored the formation and decomposition of polar brominated disinfection byproducts (Br-DBPs) during chlorination processes, which can include compounds like 6-bromo-3-chloropicolinic acid. Their work contributes to understanding the environmental impact and behavior of brominated organic compounds in water treatment and suggests methods for detecting and mitigating harmful byproducts (Zhai & Zhang, 2011).

Safety And Hazards

According to the safety data sheet, 6-Bromo-3-chloropicolinic acid is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-bromo-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKODKSZLGOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696423
Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloropicolinic acid

CAS RN

1060815-76-0
Record name 6-Bromo-3-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-chloropicolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

20.0 g (104.2 mmol) of 3,6-dichloropyridine-2-carboxylic acid are admixed with 50 ml of acetic acid. Then 5 ml (33% by weight; 28.96 mmol) of a solution of hydrogen bromide in acetic acid are added. The mixture is heated to 110° C., and a further 22 ml (33% by weight; 127.4 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise at this temperature. The reaction mixture is stirred at 110° C. until monitoring of the reaction by HPLC indicates virtually complete conversion. To accelerate the conversion, a further 40 ml in total (33% by weight; 231.7 mmol) of a solution of hydrogen bromide in acetic acid are added dropwise on three occasions during the reaction. For workup, the reaction mixture is poured onto ice-water. The contents are filtered and the residue is washed with water. The residue obtained is 20.5 g of the product with a purity of approx. 95% by weight. The filtrate is freed of the solvents on a rotary evaporator and the residue is stirred with water. The mixture is filtered; the residue obtained is 2.78 g of the product with a purity of approx. 89% by weight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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